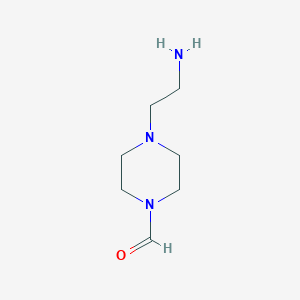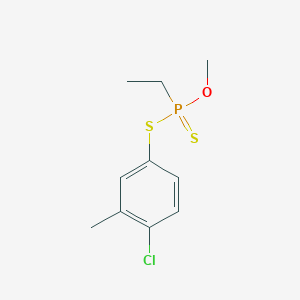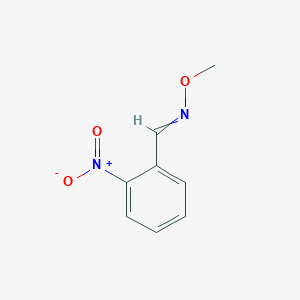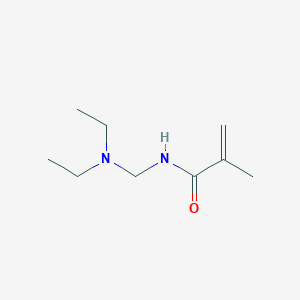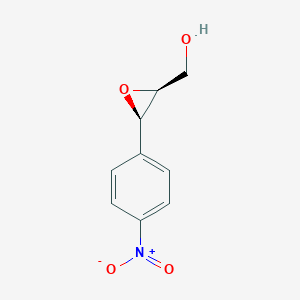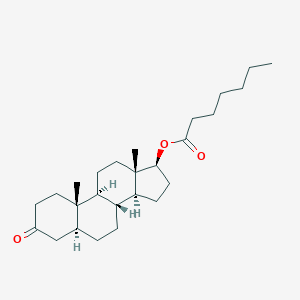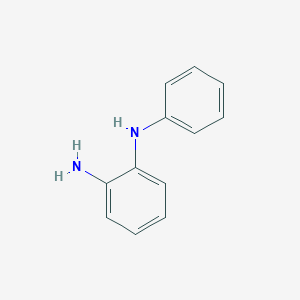
2-Aminodifenilamina
Descripción general
Descripción
2-Aminodiphenylamine, also known as N-Phenyl-o-phenylenediamine, is an organic compound with the molecular formula C12H12N2. It is a crystalline powder that can appear white, light yellow, or light red. This compound is primarily used as an intermediate in organic synthesis and pharmaceuticals .
Aplicaciones Científicas De Investigación
2-Aminodiphenylamine has several scientific research applications:
Mecanismo De Acción
Target of Action
It is known that amines, in general, can interact with various biological targets such as enzymes, receptors, and ion channels
Mode of Action
It is known that amines can interact with their targets through various mechanisms, including modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .
Pharmacokinetics
It is known that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic effect .
Análisis Bioquímico
Biochemical Properties
2-Aminodiphenylamine has been found to interact with various biomolecules. For instance, it has been used in the synthesis of N-Phenyl-o-phenylenediamine
Cellular Effects
It has been used in the detection of dopamine (DA) in the presence of uric acid (UA) utilizing a silver nanoparticle-doped 2-aminodiphenylamine (AgNPs-2ADPA) electrode . This suggests that 2-Aminodiphenylamine may have some influence on cellular function, particularly in relation to neurotransmitter detection and signaling pathways.
Molecular Mechanism
It is known to participate in chemical reactions, such as the synthesis of N-Phenyl-o-phenylenediamine
Temporal Effects in Laboratory Settings
It is recommended to be stored at room temperature in a cool, dark place, and under inert gas This suggests that it may be sensitive to light and air exposure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Aminodiphenylamine can be synthesized through various methods. One common method involves the reaction of o-phenylenediamine with phenylhydrazine in the presence of a copper catalyst (CuPc) and copper acetate (Cu(OAc)2) in acetonitrile at 15°C. The reaction is monitored using thin-layer chromatography (TLC), and the product is purified through column chromatography, yielding a 71% product .
Industrial Production Methods
Industrial production methods for 2-Aminodiphenylamine often involve the use of hydrogen-transfer catalysts and hydrogen acceptors. For example, phenylenediamine can react with pimelinketone in the presence of a palladium catalyst and alpha-methyl styrene as a hydrogen acceptor. This method requires high temperature and pressure conditions .
Análisis De Reacciones Químicas
2-Aminodiphenylamine undergoes various chemical reactions, including:
Reduction: It can be reduced to form 2-nitrodiphenylamine using palladium nanoparticles supported on graphene oxide.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include selenium (IV), palladium nanoparticles, and various acids and bases. The major products formed from these reactions include phenylbenzoselenadiazolium cation and 2-nitrodiphenylamine .
Comparación Con Compuestos Similares
2-Aminodiphenylamine can be compared with similar compounds such as:
N,N’-Diphenylbenzidine: Used in the synthesis of dyes and pigments.
4-Aminodiphenylamine: Used as an intermediate in the synthesis of pharmaceuticals and dyes.
N-Phenyl-1,2-benzenediamine: Used in the production of rubber chemicals and antioxidants.
2-Aminodiphenylamine is unique due to its ability to form stable inclusion complexes with β-cyclodextrin and its use in the detection of dopamine in biological samples .
Propiedades
IUPAC Name |
2-N-phenylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCPRRWCTNLGSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049315 | |
| Record name | 2-Aminodiphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534-85-0 | |
| Record name | N-Phenyl-o-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=534-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminodiphenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminodiphenylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminodiphenylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenediamine, N1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Aminodiphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenyl-o-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINODIPHENYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2X60K1Y26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Aminodiphenylamine has the molecular formula C12H12N2 and a molecular weight of 184.24 g/mol. Key spectroscopic data includes:
A: [, ] The position of the amino group significantly influences the oxidative polymerization mechanism. In 2-aminodiphenylamine, the primary coupling mode during polymerization is N-C5, leading to branched oligomers and the formation of phenazine structural units. [] This contrasts with 4-aminodiphenylamine, where N-C10 coupling predominates, resulting in primarily linear oligomers. []
A: [] Yes, 2-aminodiphenylamine can undergo electrochemical copolymerization with aniline in acidic aqueous solutions. [] The resulting copolymer exhibits distinct electrochemical characteristics compared to both polyaniline and poly(2-aminodiphenylamine). [] Spectroelectrochemical studies reveal a characteristic peak at 520 nm, absent in polyaniline spectra, further supporting copolymer formation with a unique structure. []
A: [, ] 2-Aminodiphenylamine serves as a crucial precursor to phenazine dyes. [, ] Oxidation of 2-aminodiphenylamine hydrochloride with ferric chloride (FeCl3) followed by heating with aniline leads to the formation of 9-phenyl-3-anilinophenazone-2-anil, a red dye. [] This suggests 2-aminodiphenylamine is a key intermediate in the synthesis of various phenazine-based dyes.
A: [, , ] Yes, 2-aminodiphenylamine can be utilized in various organic transformations. For example, its anodic oxidation in the presence of sulfinic acids leads to regioselective sulfonylation, yielding 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives. [, ] Additionally, reacting 2-aminodiphenylamine with trialkyl phosphites results in the formation of 1,3-dihydro-1,3,2-diazaphosphole 2-oxides through a reductive cyclization mechanism. []
A: [, ] Yes, computational studies using semi-empirical methods like AM1 and MNDO-PM3, often combined with molecular mechanics (MM2) and solvation models, have been applied to understand the oxidative polymerization mechanism of 2-aminodiphenylamine. [] These studies provide insights into the reactivity of different intermediates and the influence of protonation on the reaction pathway. []
A: [, ] Research indicates that incorporating silver nanoparticles into a 2-aminodiphenylamine polymeric matrix (AgNPs-2ADPA) creates a material with potential for electrochemical sensing applications. [, ] This composite demonstrates promising electrocatalytic activity towards dopamine oxidation, even in the presence of interferents like uric acid. []
A: [, ] Yes, anaerobic microbial communities can mediate the transformation of 2-aminodiphenylamine and its nitro-substituted derivatives. For example, sulfate-reducing bacteria can cometabolically reduce nitrodiphenylamines to their corresponding aminodiphenylamines. [] Further degradation leads to the formation of aniline, methylaniline, and heterocyclic condensation products like phenazines and acridines. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

